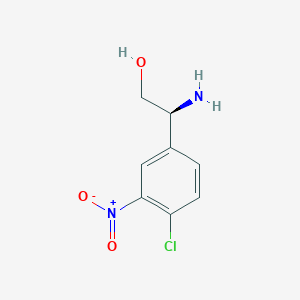
(1-Tert-butylcyclobutyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Tert-butylcyclobutyl)methanol is an organic compound characterized by a cyclobutyl ring substituted with a tert-butyl group and a methanol group. This compound falls under the category of tertiary alcohols, where the carbon atom holding the hydroxyl group is attached to three other carbon atoms. The presence of the tert-butyl group imparts unique steric and electronic properties to the molecule, making it an interesting subject for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Tert-butylcyclobutyl)methanol typically involves the reaction of tert-butylcyclobutane with formaldehyde under basic conditions. The reaction proceeds via the formation of a carbanion intermediate, which subsequently reacts with formaldehyde to yield the desired alcohol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones, Aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
科学的研究の応用
(1-Tert-butylcyclobutyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.
Industry: The compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.
作用機序
The mechanism of action of (1-Tert-butylcyclobutyl)methanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules.
類似化合物との比較
tert-Butyl alcohol: A simpler tertiary alcohol with similar steric properties but lacking the cyclobutyl ring.
Cyclobutanol: Contains a cyclobutyl ring but lacks the tert-butyl group.
Uniqueness: (1-Tert-butylcyclobutyl)methanol is unique due to the combination of the cyclobutyl ring and the tert-butyl group. This combination imparts distinct steric and electronic properties, making it a valuable compound for studying the effects of steric hindrance and electronic factors in chemical reactions.
特性
分子式 |
C9H18O |
|---|---|
分子量 |
142.24 g/mol |
IUPAC名 |
(1-tert-butylcyclobutyl)methanol |
InChI |
InChI=1S/C9H18O/c1-8(2,3)9(7-10)5-4-6-9/h10H,4-7H2,1-3H3 |
InChIキー |
GETIKDCHOWCYLW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1(CCC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13583924.png)

![3-[N-phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoicacid](/img/structure/B13583940.png)

